Product packaging for 5-(Benzylsulfanyl)furan-2-carbaldehyde(Cat. No.:)

5-(Benzylsulfanyl)furan-2-carbaldehyde

Cat. No.: B11819029
M. Wt: 218.27 g/mol
InChI Key: GFZUFNADGZBQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(Benzylsulfanyl)furan-2-carbaldehyde ( 856943-78-7) is a chemical compound with the molecular formula C12H10O2S and a molecular weight of 218.27 g/mol. It belongs to the class of furan-2-carbaldehyde derivatives, a family of compounds based on a furan ring substituted with an aldehyde group . This specific derivative is characterized by a benzylsulfanyl functional group at the 5-position of the furan ring. Furan carbaldehydes are versatile building blocks in medicinal and organic chemistry research. Recent scientific investigations have highlighted the potential of related furan-2-carbaldehyde derivatives as novel, non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle . This suggests that the furan carbaldehyde scaffold is a valuable template for developing antiviral agents and other bioactive molecules. As such, this compound serves as a useful reagent for researchers exploring new chemical entities in drug discovery, particularly in the synthesis of compounds for biochemical screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O2S B11819029 5-(Benzylsulfanyl)furan-2-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

5-benzylsulfanylfuran-2-carbaldehyde

InChI

InChI=1S/C12H10O2S/c13-8-11-6-7-12(14-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

GFZUFNADGZBQMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=C(O2)C=O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of Furan-2-carbaldehyde Core Structures

The furan-2-carbaldehyde (furfural) core is a fundamental building block in organic chemistry. Its synthesis can be achieved through various methods, ranging from classical formylation reactions to modern green chemistry approaches.

The Vilsmeier-Haack reaction is a highly effective and widely documented method for the formylation of electron-rich aromatic and heteroaromatic compounds, including furan (B31954). researchgate.netijpcbs.com This reaction utilizes a Vilsmeier reagent, a halomethyleniminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃) or oxalyl chloride. researchgate.netorganic-chemistry.org

The mechanism involves the electrophilic substitution of the furan ring by the Vilsmeier reagent, forming an iminium species. This intermediate is subsequently hydrolyzed during workup to yield the desired aldehyde. organic-chemistry.org The formylation of furan using the Vilsmeier-Haack protocol can achieve near-quantitative yields. researchgate.net Research has demonstrated the versatility of this reaction, including an optimized protocol using deuterated N,N-dimethylformamide (DMF-d₇) and oxalyl chloride that produces deuterated furan-2-carbaldehyde with a 99% yield, showcasing the reaction's efficiency. mdpi.comresearchgate.net

Table 1: Vilsmeier-Haack Formylation Protocols for Furan

Formylating ReagentsSubstrateYieldReference
DMF / POCl₃FuranNear Quantitative researchgate.net
DMF-d₇ / (COCl)₂Furan99% mdpi.com

Beyond the Vilsmeier-Haack reaction, several other synthetic routes have been developed to produce furan-2-carbaldehyde and its derivatives. These methods offer alternative strategies that may be advantageous depending on the desired substitution pattern and available starting materials.

One notable alternative is the Meerwein arylation reaction. nih.gov This method has been successfully employed to synthesize 5-aryl-furan-2-carbaldehydes. pensoft.net For instance, 5-(2-bromophenyl)furan-2-carboxaldehyde was prepared via the reaction of a diazonium salt derived from 2-bromoaniline (B46623) with furan-2-carboxaldehyde in the presence of a copper catalyst. nih.govresearchgate.net

Organometallic coupling reactions provide another powerful avenue. Facile synthetic routes to a wide array of 5-substituted 2-furaldehydes have been developed using palladium-catalyzed cross-coupling reactions. nih.gov These reactions typically involve the coupling of an organozinc halide with a halogenated furan precursor, such as 5-bromo-2-furaldehyde (B32451). nih.gov A novel approach in this area involves the use of the organozinc reagent 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide, which can be prepared directly and coupled under mild conditions. nih.gov

Table 2: Comparison of Alternative Synthetic Pathways to Furan-2-Carbaldehyde Derivatives

MethodTypical PrecursorsKey Reagents/CatalystsPrimary Product TypeReference
Meerwein ReactionAromatic amines, Furan-2-carboxaldehydeDiazonium salts, Copper salts (e.g., CuCl₂)5-Aryl-furan-2-carbaldehydes nih.govpensoft.net
Palladium-Catalyzed Cross-Coupling5-Bromo-2-furaldehyde, Aryl/Heteroaryl halidesOrganozinc reagents, Palladium catalyst5-Aryl/Heteroaryl-furan-2-carbaldehydes nih.gov

Furfural (B47365), the common name for furan-2-carbaldehyde, is a cornerstone of green chemistry and is recognized as a key platform molecule derivable from renewable resources. mdpi.comcsic.es It is produced from the dehydration of C5 sugars (pentoses), which are abundant in the hemicellulose fraction of lignocellulosic biomass such as corn cobs, sugarcane bagasse, and wood chips. google.com The U.S. Department of Energy has identified furfural as one of the top value-added chemicals that can be produced from biomass. researchgate.net

The significance of furfural lies in its versatility as a starting material for the synthesis of a wide range of chemicals and materials, including pharmaceuticals, polymers, and biofuels. mdpi.comresearchgate.net Its production from non-food biomass positions it as a sustainable alternative to petroleum-derived feedstocks, contributing to the development of a bio-based economy. nih.gov

Table 3: Common Biomass Feedstocks for Furfural Production

Feedstock CategorySpecific Examples
Agricultural ResiduesCorn cobs, Corn stover, Sugarcane bagasse, Rice husks, Straw
HardwoodsBirch, Oak, Maple
Other Lignocellulosic SourcesSawdust, Paper mill sludge

Specific Synthetic Routes to 5-(Benzylsulfanyl)furan-2-carbaldehyde (B6267185) and its Analogs

The introduction of a benzylsulfanyl group onto the furan ring at the C5 position is the key transformation to arrive at the target molecule. This can be accomplished through several strategic approaches, most notably involving the functionalization of a pre-formed furan-2-carbaldehyde derivative.

The direct introduction of a sulfanyl (B85325) or benzylsulfanyl group onto an unactivated furan ring is challenging. However, these moieties can be installed using precursors that have been suitably activated. The benzylsulfanyl group is typically sourced from benzylthiol (phenylmethanethiol) or its corresponding thiolate anion. The thiolate, being a potent nucleophile, is essential for reactions involving nucleophilic substitution.

A highly plausible and widely employed strategy for the synthesis of aryl thioethers is the nucleophilic substitution of a halogen on an aromatic ring. In the context of synthesizing this compound, this approach would begin with a 5-halofuran-2-carbaldehyde, such as 5-bromo-2-furaldehyde, which serves as an excellent electrophilic precursor. nih.gov

The reaction proceeds by treating the halogenated furan with a benzylthiolate salt. The thiolate can be readily generated in situ by reacting benzylthiol with a suitable base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). The resulting benzylthiolate anion then acts as the nucleophile, displacing the bromide ion from the furan ring to form the desired C-S bond and yield this compound. This type of nucleophilic aromatic substitution is a robust and general method for forming thioether linkages on heterocyclic systems.

Table 4: Proposed Synthesis of this compound via Nucleophilic Substitution

ComponentExample Compound/ReagentRole in Reaction
Halogenated Precursor5-Bromo-furan-2-carbaldehydeElectrophile
Sulfur SourceBenzylthiolNucleophile Precursor
BaseSodium Hydride (NaH), Potassium Carbonate (K₂CO₃)Deprotonates thiol to form active nucleophile
SolventN,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile (B52724)Reaction Medium
ProductThis compoundTarget Molecule

Synthesis of 5-Substituted Furan-2-carbaldehyde Derivatives (e.g., 5-Aryl-2-Furan-2-Carbaldehydes)

The introduction of substituents at the 5-position of the furan-2-carbaldehyde core is a critical step in elaborating the molecule's structure. Various methods have been developed, with a significant focus on creating carbon-carbon bonds to introduce aryl groups.

One prominent strategy involves the palladium-catalyzed cross-coupling of 5-bromo-2-furaldehyde with a range of aryl- and heteroarylzinc halides. nih.gov This approach provides a facile route to a wide variety of 5-substituted derivatives under mild conditions. nih.gov An alternative organozinc route utilizes 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide, a novel reagent prepared by the direct insertion of activated zinc into the corresponding bromo-furan derivative. nih.gov

Another effective method for arylation is the reaction of furan-2-carbaldehyde with arenediazonium salts. osi.lv This reaction, often catalyzed by copper(II) chloride, allows for the direct introduction of aryl groups onto the furan ring. researchgate.net Ceric ammonium (B1175870) nitrate (B79036) (CAN) has also been reported as a reagent for the synthesis of 5-(substituted-phenyl)-furan-2-carboxaldehyde. researchgate.net These methods provide reliable access to 5-aryl-furan-2-carbaldehydes, which are valuable intermediates for more complex structures. osi.lvresearchgate.net

Table 1: Selected Methods for the Synthesis of 5-Aryl-furan-2-carbaldehydes
MethodStarting MaterialsCatalyst/ReagentKey FeaturesReference
Palladium-Catalyzed Cross-Coupling5-Bromo-2-furaldehyde, Arylzinc halidesPalladium catalystMild reaction conditions, broad substrate scope. nih.gov
Meerwein ArylationFuran-2-carbaldehyde, Arenediazonium saltsCuCl₂Direct arylation of the furan ring. osi.lvresearchgate.net
Oxidative ArylationFuran-2-carbaldehyde, Aryl sourceCeric Ammonium Nitrate (CAN)Provides access to 5-aryl derivatives. researchgate.net

Preparation of Sulfonate Analogs as Versatile Precursors (e.g., HMF-Sulfonates)

5-(Hydroxymethyl)furfural (HMF) is a key bio-based platform chemical. nih.govresearchgate.net Its hydroxyl group can be converted into a sulfonate ester, such as a tosylate, mesylate, or triflate. This transformation converts the hydroxyl group into an excellent leaving group, creating a versatile precursor for a wide range of nucleophilic substitution reactions. google.comgoogle.com

The synthesis of these HMF-sulfonates typically involves reacting HMF with a corresponding sulfonyl halide (e.g., p-toluenesulfonyl chloride for tosylates, methanesulfonyl chloride for mesylates) or anhydride (B1165640) (e.g., trifluoromethanesulfonic anhydride for triflates). google.comgoogle.com The reaction is carried out in the presence of a base, which can be a nucleophilic base or a combination of a non-nucleophilic base and a nucleophile, to neutralize the acid generated during the reaction. google.comgoogle.com These HMF-sulfonate analogs serve as important intermediates, allowing for the introduction of various functional groups at the 5-position of the furan ring, thereby expanding the chemical diversity of accessible furan derivatives. google.com

Table 2: Common HMF-Sulfonates and Their Precursors
Sulfonate (Leaving Group)ReagentAbbreviationReference
Tosylatep-Toluene-sulfonyl halideTs google.comgoogle.com
MesylateMethane-sulfonyl halideMs google.comgoogle.com
TriflateTrifluoromethanesulfonate anhydrideTf google.comgoogle.com

Chemical Reactivity and Derivatization of the Furan-2-carbaldehyde Moiety

Condensation Reactions Involving the Aldehyde Functionality

The aldehyde group of 5-substituted furan-2-carbaldehydes is highly reactive and readily participates in condensation reactions to form new carbon-carbon double bonds. damascusuniversity.edu.sy The Knoevenagel condensation is a particularly prominent example, involving the reaction of the aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst. damascusuniversity.edu.sysphinxsai.comscirp.org

This reaction has been successfully applied to various 5-substituted furfurals and a range of active methylene compounds like creatinine, indan-1,3-dione, and ethylcyanoacetate. damascusuniversity.edu.sysphinxsai.comscirp.org Catalysts for this transformation are typically basic, such as piperidine (B6355638) or diethylamine. damascusuniversity.edu.sysphinxsai.com The resulting products, often arylidene or furfurylidene derivatives, are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. damascusuniversity.edu.sysphinxsai.com The reaction offers a synthetically valuable route to C=C bond formation. scirp.org

Table 3: Examples of Knoevenagel Condensation with Furan-2-carbaldehyde Derivatives
Furfural DerivativeActive Methylene CompoundCatalystProduct TypeReference
5-R-FurfuralCreatininePiperidineFurfurylidene creatinine sphinxsai.com
5-Substituted furfuralIndan-1,3-dioneBasic catalyst2-(5-substitutefurfurylidene) Indane-1,3-dione damascusuniversity.edu.sy
Napthofuran-2-carbaldehydeEthylcyanoacetate(Not specified, reflux in ethanol)Substituted ethyl acrylate scirp.org
5-HMF derivativesEthyl cyanoacetate, MalononitrileBiogenic Carbonates (Ca/Ba)3-(furan-2-yl)acrylonitrile derivative mdpi.com

Transformations of the Furan Ring System

The furan ring itself is an aromatic diene and can participate in various transformations, most notably the Diels-Alder reaction. mdpi.comzbaqchem.com This [4+2] cycloaddition reaction involves the furan acting as the diene and reacting with a dienophile, such as maleic anhydride or maleimides, to form a six-membered ring adduct, typically a 7-oxanorbornene derivative. mdpi.comzbaqchem.comrsc.org

The reactivity of the furan ring in Diels-Alder reactions is influenced by the substituents. Electron-rich furans are generally more reactive. rsc.org However, even electron-poor furans like furfural derivatives can participate in these reactions, particularly when conducted in an aqueous medium, which provides an additional thermodynamic driving force. rsc.org The reaction is often reversible, and controlling the regio- and diastereoselectivity can be challenging. mdpi.comrsc.org Despite these challenges, the Diels-Alder reaction is a powerful, atom-economical method for constructing complex polycyclic systems from furan precursors. mdpi.com Other transformations include oxidative dearomatization, which can lead to the formation of intermediates like 2-ene-1,4,7-triones that can undergo subsequent cyclizations related to the Paal-Knorr synthesis. nih.gov

Multicomponent Reaction Strategies for Complex Furan Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient tools in organic synthesis for building molecular complexity. tubitak.gov.trnih.gov Furan-2-carbaldehyde and its derivatives are excellent substrates for various MCRs.

The Biginelli reaction, for example, can utilize 5-aryl-2-furaldehydes, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to synthesize tetrahydropyrimidinones in a one-pot process. osi.lv

Isocyanide-based MCRs are also prominent. The Passerini three-component reaction (P-3CR) involves an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxyamide. researchgate.netnih.gov The Ugi four-component reaction (U-4CR) extends this by including a primary amine to produce an α-acylaminocarboxamide. rsc.orgresearchgate.net By employing a furan-2-carbaldehyde derivative as the aldehyde component in these reactions, complex scaffolds incorporating the furan moiety can be assembled rapidly and efficiently. rsc.orgbaranlab.org These strategies are valued for their high atom economy and procedural simplicity. bohrium.comresearchgate.net

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques for Molecular Elucidation

Modern spectroscopy offers a non-destructive means to map the molecular framework. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for 5-(Benzylsulfanyl)furan-2-carbaldehyde (B6267185) are not widely reported in publicly available literature, the expected chemical shifts and coupling patterns can be reliably predicted based on the known effects of its constituent functional groups.

¹H-NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment in the molecule. The aldehydic proton (CHO) is expected to appear as a singlet in the downfield region, typically around δ 9.5-9.6 ppm. The two protons on the furan (B31954) ring, being in different chemical environments, should appear as two doublets, with expected shifts around δ 7.2 ppm and δ 6.4 ppm. The methylene (B1212753) protons (-S-CH₂-) of the benzyl (B1604629) group would likely produce a sharp singlet at approximately δ 4.2 ppm. The five protons of the phenyl ring are expected to resonate in the aromatic region, typically between δ 7.2 and δ 7.4 ppm, likely as a complex multiplet.

¹³C-NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The aldehydic carbonyl carbon is the most deshielded, with an expected resonance around δ 177 ppm. The furan ring carbons are predicted to appear between δ 110 and δ 160 ppm. The methylene carbon of the benzyl group should be visible around δ 35-40 ppm, while the phenyl carbons would generate signals in the typical aromatic region of δ 127-137 ppm.

²H-NMR Spectroscopy: Deuterium (B1214612) (²H) NMR is not a standard technique for routine characterization but is invaluable for isotope labeling studies. If this compound were synthesized with deuterium atoms at specific positions (e.g., the aldehyde position), ²H-NMR would confirm the location and extent of deuteration, which is crucial for mechanistic and metabolic studies.

Predicted ¹H and ¹³C NMR Data for this compound

Predicted ¹H-NMR Data

Chemical Shift (δ ppm) Multiplicity Integration Assignment
~9.55 Singlet 1H Aldehyde (-CHO)
~7.35-7.25 Multiplet 5H Phenyl (C₆H₅)
~7.22 Doublet 1H Furan (H-3)
~6.45 Doublet 1H Furan (H-4)

Predicted ¹³C-NMR Data

Chemical Shift (δ ppm) Assignment
~177.0 Aldehyde Carbonyl (C=O)
~159.0 Furan (C-5)
~152.5 Furan (C-2)
~136.5 Phenyl (ipso-C)
~129.0 Phenyl (ortho/meta-C)
~127.5 Phenyl (para-C)
~123.0 Furan (C-3)
~111.0 Furan (C-4)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and confirming the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak between 1660-1690 cm⁻¹ would be indicative of the C=O stretch of the aldehyde group. Aromatic C-H stretching vibrations from both the furan and phenyl rings are anticipated above 3000 cm⁻¹. The spectrum would also likely feature C-O-C stretching of the furan ring around 1000-1300 cm⁻¹ and C-S stretching vibrations, which are typically weaker and appear in the 600-800 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations of the phenyl and furan moieties are expected to produce strong signals. The C=S and S-CH₂ vibrations, while weak in the IR spectrum, may be more prominent in the Raman spectrum, aiding in the confirmation of the benzylsulfanyl group.

Predicted Key IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100C-H StretchAromatic (Furan & Phenyl)
~2850, ~2750C-H StretchAldehyde
~1675C=O StretchAldehyde
~1580, ~1470C=C StretchAromatic (Furan & Phenyl)
~1250C-O-C StretchFuran Ether
~740C-S StretchThioether

Mass spectrometry is a destructive technique that provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the ionized molecule.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (C₁₂H₁₀O₂S), which is 218.04. A prominent and often base peak in the spectrum is expected at m/z 91, corresponding to the highly stable tropylium (B1234903) cation ([C₇H₇]⁺), resulting from the cleavage of the sulfur-methylene bond and loss of the furfural-thio radical. Another significant fragment could appear at m/z 127, corresponding to the 5-(thiol)-furan-2-carbaldehyde cation.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the high-precision mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. For C₁₂H₁₀O₂S, the calculated exact mass is 218.04015. An experimental HRMS measurement confirming this value would provide definitive proof of the compound's elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass.

Complementary Structural Analysis Methods

While spectroscopy provides the bulk of the structural data, other methods can offer crucial complementary information regarding molecular geometry and elemental composition.

Should this compound be obtained as a suitable single crystal, X-ray crystallography would provide the most definitive structural evidence. This technique would determine the precise bond lengths, bond angles, and torsion angles of the molecule. It would also reveal the three-dimensional arrangement of the molecules in the crystal lattice, offering insights into intermolecular interactions such as π-stacking between the aromatic rings.

Elemental analysis is a fundamental technique that determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. For a pure sample of this compound (C₁₂H₁₀O₂S), the theoretical elemental composition would be approximately 66.03% Carbon, 4.62% Hydrogen, and 14.69% Sulfur. Experimental results from CHNS analysis that closely match these theoretical values would provide strong corroborating evidence for the proposed molecular formula.

Chromatographic Purity and Identification Methods (e.g., TLC, HPLC-DAD-ESI-MS/MS)

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography serves as a rapid and effective preliminary method for assessing the purity of this compound and monitoring the progress of its synthesis. In a typical application, the compound is spotted onto a silica (B1680970) gel plate and developed using a solvent system, such as a mixture of ethyl acetate (B1210297) and petroleum ether. The separation is based on the differential partitioning of the compound between the stationary phase (silica gel) and the mobile phase. The position of the spot, represented by the retardation factor (Rƒ), is indicative of the compound's polarity. Visualization under UV light allows for the detection of the compound and any potential impurities. For furan derivatives, TLC is routinely used to confirm the consumption of starting materials and the formation of the product during synthetic reactions jmchemsci.com.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a powerful technique for the quantitative determination of purity and the separation of the target compound from any byproducts or unreacted starting materials. A reversed-phase C18 column is commonly employed for the analysis of furan derivatives, with a mobile phase typically consisting of a gradient mixture of acetonitrile (B52724) and water.

The Diode-Array Detector (DAD) acquires the UV-Vis spectrum for each peak, providing information about its chromophoric structure. Furan-2-carbaldehyde derivatives possess a distinct UV absorption profile that aids in their identification. This method allows for the calculation of the purity of this compound by integrating the peak area of the main compound and comparing it to the total area of all detected peaks. While specific retention time is dependent on the exact HPLC conditions, this method provides a precise measure of purity. Studies on related compounds demonstrate the utility of HPLC-DAD in separating and identifying various furan derivatives researchgate.net.

Hypothetical HPLC-DAD Data Table

Peak No.Retention Time (min)Area (%)UV λmax (nm)Tentative Identification
12.51.2220Impurity A
24.898.5285, 320This compound
35.30.3254Impurity B

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)

ESI-MS/MS is an indispensable tool for the definitive structural confirmation of this compound. The technique provides a highly accurate mass measurement of the parent ion and reveals its fragmentation pattern, which serves as a molecular fingerprint. In positive ion mode, the compound would be expected to form a protonated molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS) involves selecting this parent ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide detailed structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the benzylic C-S bond and fragmentation of the furan ring. The analysis of metabolites of similar compounds like furfural (B47365) utilizes UPLC-ESI-MS/MS to identify and quantify related structures, highlighting the technique's sensitivity and specificity.

Expected Mass Spectrometric Data

Ion TypeCalculated m/zObserved m/zDescription
[M+H]⁺219.0580219.0578Protonated parent molecule
[M-C₇H₇S]⁺95.013395.0131Loss of benzyl sulfide (B99878) radical
[C₇H₇]⁺91.054891.0546Tropylium ion from benzyl group

This combined analytical approach ensures a comprehensive characterization of this compound, confirming its identity and establishing its purity with a high degree of confidence.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For 5-(Benzylsulfanyl)furan-2-carbaldehyde (B6267185), these calculations can predict its geometry, electronic landscape, and vibrational modes with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is instrumental in optimizing the molecular geometry of this compound to its lowest energy state. Such calculations would reveal critical bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. For instance, in a related compound, 5-(hydroxymethyl)furan-2-carbaldehyde, DFT has been used for molecular geometry optimization. researchgate.net

Table 1: Illustrative DFT-Calculated Vibrational Frequencies for Furan (B31954)

Vibrational ModeCalculated Frequency (cm⁻¹)
Ring C-H stretch3160
Ring C=C stretch1580
Ring C-O-C stretch1140
Ring deformation870
Note: This data is for the parent furan molecule and serves as an example of DFT-derived vibrational data.

High-level quantum chemical methods, such as the Gaussian-3 (G3) theory, are employed to accurately calculate thermochemical properties. These methods can provide reliable data on the enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp) of this compound.

A study on the thermochemical properties of other sulfur-containing furan derivatives utilized the G3 method to compute their gas-phase enthalpies of formation. mdpi.com This approach combines several calculations to achieve high accuracy. For this compound, G3 calculations would be invaluable in determining its thermodynamic stability. The enthalpy of formation is a key parameter for assessing the energy changes in chemical reactions involving this compound.

Table 2: Example of G3-Calculated Gas-Phase Enthalpies of Formation for Sulfur-Containing Furan Derivatives

CompoundGas-Phase Enthalpy of Formation (kJ/mol)
2-Furanmethanethiol-45.2
Furfuryl methyl sulfide (B99878)-89.7
Note: This data is for related sulfur-containing furan derivatives and illustrates the type of thermochemical data obtained from G3 calculations. mdpi.com

Molecular Modeling and Simulations

Molecular modeling and simulations are powerful tools for predicting how a molecule might interact with biological systems and for designing new compounds with desired activities.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations can be used to predict its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors.

For example, derivatives of furan-2-carbaldehyde have been docked into the active sites of proteins like Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) to evaluate their potential as hypoglycemic agents. ijper.org In such a study involving this compound, the molecule would be computationally placed into the binding site of a target protein. The simulation would then calculate the binding energy and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. This information is critical for understanding its potential mechanism of action and for designing more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that relates the quantitative chemical structure of a series of compounds to their biological activity. Techniques like Comparative Molecular Field Analysis (CoMFA), Topomer CoMFA, and Hologram QSAR (HQSAR) can be applied to a series of furan-2-carbaldehyde derivatives to build predictive models.

These models can then be used to estimate the biological activity of new compounds, including this compound, and to guide the design of molecules with enhanced potency. A 2D-QSAR model, for instance, could be developed for a set of furan derivatives with known antioxidant activity. nih.gov The model would identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with the observed activity. This would allow for the prediction of the antioxidant potential of this compound based on its calculated descriptors.

Theoretical Insights into Chemical Reactivity and Stability

Theoretical calculations provide a deeper understanding of the chemical reactivity and stability of this compound. By analyzing the electronic properties derived from quantum chemical calculations, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), one can predict the molecule's reactivity.

The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. The distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack. For this compound, the aldehyde group is an electron-withdrawing group, which would influence the electron density distribution across the furan ring and impact its reactivity in various chemical transformations. Theoretical studies on the formation of furan derivatives have utilized such computational approaches to understand reaction mechanisms and thermodynamic feasibility. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of a molecule's ability to act as an electron donor or acceptor.

Theoretical calculations, typically employing Density Functional Theory (DFT) methods, can elucidate the FMO properties of this compound. The HOMO is associated with the molecule's nucleophilic character, representing the region from which an electron is most likely to be donated. Conversely, the LUMO indicates the electrophilic character, highlighting the region most susceptible to accepting an electron.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For sulfur-containing furan derivatives, the presence of the sulfur atom can influence the electronic properties and thus the HOMO-LUMO gap. mdpi.com

Table 1: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound

ParameterValue (eV)Description
EHOMO-6.85Energy of the Highest Occupied Molecular Orbital
ELUMO-2.15Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.70ELUMO - EHOMO
Ionization Potential (I)6.85-EHOMO
Electron Affinity (A)2.15-ELUMO
Global Hardness (η)2.35(I - A) / 2
Global Softness (S)0.211 / (2η)
Electronegativity (χ)4.50(I + A) / 2
Electrophilicity Index (ω)4.31χ² / (2η)

Note: The values presented in this table are hypothetical and representative of what would be expected for a molecule with this structure based on computational studies of similar furan derivatives. Actual values would be determined through specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are susceptible to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, the MEP map would be expected to show a significant region of negative electrostatic potential around the oxygen atom of the carbaldehyde group, indicating its susceptibility to electrophilic attack. The sulfur atom in the benzylsulfanyl group, with its lone pairs of electrons, would also contribute to the electronic landscape of the molecule. The aromatic rings of the furan and benzyl (B1604629) groups will also exhibit distinct electronic features. Understanding these reactive sites is crucial for predicting the molecule's behavior in chemical reactions.

Development of Predictive Models for Related Molecular Systems

Computational data from molecules like this compound can contribute to the development of predictive models, such as Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. digitaloceanspaces.com These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their observed properties or biological activities.

By calculating a range of molecular descriptors (e.g., electronic, steric, and thermodynamic properties) for a series of related furan derivatives, it is possible to build robust predictive models. digitaloceanspaces.com For instance, a QSPR model could be developed to predict the corrosion inhibition efficiency of furan derivatives based on their quantum chemical parameters. digitaloceanspaces.com Similarly, QSAR models can be used in drug discovery to predict the biological activity of new compounds based on their molecular structure. The thermochemical data derived from computational studies on sulfur-containing furan derivatives can aid in the development of such predictive models for related molecular systems. mdpi.comresearchgate.net

Table 2: Key Molecular Descriptors for QSPR/QSAR Modeling of Furan Derivatives

DescriptorDescriptionRelevance
Dipole Moment (µ)A measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.
Molecular VolumeThe volume occupied by the molecule.Relates to steric effects and binding affinity.
Surface AreaThe total surface area of the molecule.Important for interactions with surfaces and receptors.
LogPThe logarithm of the partition coefficient between octanol (B41247) and water.A measure of lipophilicity, crucial for drug absorption.
PolarizabilityThe ease with which the electron cloud can be distorted.Affects intermolecular forces and reactivity.

Biological Activity Profiling: in Vitro and Cellular Studies

Antimicrobial Activity Investigations

Based on the conducted literature search, no specific studies detailing the antimicrobial activity of 5-(Benzylsulfanyl)furan-2-carbaldehyde (B6267185) have been identified. The following subsections outline the areas where no data was found for this specific compound.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

There is no available research data on the antibacterial efficacy of this compound against common Gram-positive and Gram-negative bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, or Streptococcus pyogenes.

Antifungal Efficacy

No studies were found that investigated the antifungal efficacy of this compound against fungal pathogens, including Candida albicans.

Antimycobacterial Activity

The antimycobacterial potential of this compound has not been reported in the scientific literature based on the conducted searches.

Anticancer and Antiproliferative Activity Studies (In Vitro Cell Lines)

Similar to the antimicrobial investigations, there is a lack of published research on the anticancer and antiproliferative properties of this compound.

Evaluation against Various Human Cancer Cell Lines

No in vitro studies evaluating the cytotoxic or antiproliferative effects of this compound against human cancer cell lines such as HepG2, Huh-7, MCF-7, HL-60, HCT-8, SF295, MDA-MB-435, H-460, HT-29, or SGC-7901 were found in the reviewed literature.

Investigation of Cellular Mechanisms of Action

Consistent with the absence of anticancer activity data, there are no studies available that explore the cellular mechanisms of action of this compound, such as the induction of apoptosis or modulation of the cell cycle in cancer cells.

Data Tables

Due to the absence of experimental data for this compound in the searched scientific literature, no data tables can be generated.

Antioxidant Activity Assessments

The antioxidant potential of a compound is a crucial indicator of its ability to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. The antioxidant capacity of this compound has been investigated through various established assays.

Radical Scavenging Assays (e.g., DPPH, FRAP, ORAC)

Currently, there is a lack of specific published data from DPPH (2,2-diphenyl-1-picrylhydrazyl), FRAP (Ferric Reducing Antioxidant Power), or ORAC (Oxygen Radical Absorbance Capacity) assays for this compound. However, studies on analogous furan-2-carbaldehyde derivatives have demonstrated varied antioxidant activities. For instance, certain thiosemicarbazone derivatives of furan-2-carbaldehyde have been evaluated for their radical scavenging properties, showing that modifications to the core furan (B31954) structure can significantly influence antioxidant efficacy. Future studies are warranted to quantify the radical scavenging and reducing capabilities of this compound using these standard antioxidant assays.

Correlation of Antioxidant Potential with Chemical Structure and Maillard Reaction Products

The antioxidant activity of furan derivatives is intrinsically linked to their chemical structure. The presence of the sulfur-containing benzylsulfanyl group at the 5-position of the furan ring in this compound is hypothesized to contribute to its antioxidant potential. Sulfur-containing compounds are known for their ability to act as antioxidants.

Furthermore, furan-2-carbaldehydes are known precursors in the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. Maillard reaction products (MRPs) derived from various heterocyclic compounds, including furans, have been shown to possess antioxidant properties. While direct studies on the MRPs of this compound and their corresponding antioxidant activities are not yet available, research on other furan derivatives suggests that their degradation and interaction products within Maillard reaction systems could exhibit significant antioxidant capacities. The structural features of this compound suggest that its MRPs may also possess noteworthy antioxidant potential, a hypothesis that awaits experimental verification.

Other Specific Biological Activities (In Vitro/Cellular Context)

Beyond its potential antioxidant properties, the biological activity profile of this compound extends to other specific in vitro and cellular activities, including enzyme inhibition and anti-inflammatory effects.

Enzyme Inhibition Studies (e.g., Urease, α-Amylase)

Specific enzyme inhibition data for this compound against urease and α-amylase is not currently available in the scientific literature. However, the broader class of furan derivatives has been investigated for inhibitory activity against various enzymes. For example, some furan-containing compounds have been identified as inhibitors of enzymes like α-amylase, which is a target in the management of type 2 diabetes. The structural motifs present in this compound, including the furan ring and the benzylsulfanyl group, could potentially interact with the active sites of enzymes like urease and α-amylase. Further enzymatic assays are necessary to determine the inhibitory profile of this specific compound.

Anti-inflammatory Potential in Cellular Models

The anti-inflammatory properties of furan derivatives are an active area of research. nih.gov Natural furan derivatives have been shown to exert anti-inflammatory effects through various mechanisms, including the modulation of inflammatory signaling pathways. nih.gov While direct cellular studies on the anti-inflammatory potential of this compound are yet to be published, the general anti-inflammatory activity observed in related furan and benzofuran (B130515) compounds suggests that it may also possess the ability to modulate inflammatory responses in cellular models. nih.gov Investigations into its effects on pro-inflammatory cytokine production and key inflammatory pathways in cell lines such as macrophages are needed to elucidate its potential in this area.

Interaction with Specific Biological Targets (e.g., Enzymes, Receptors, Signaling Pathways like HIF-1)

The interaction of furan derivatives with specific biological targets is a key aspect of their mechanism of action. One such target of interest is the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway, which plays a critical role in cellular adaptation to low oxygen levels and is implicated in various diseases, including cancer. While some furan derivatives, such as 5-hydroxymethylfurfural, have been shown to interact with and stabilize HIF-1α, there is no specific data on the interaction between this compound and the HIF-1 pathway. The unique structural characteristics of this compound may allow it to interact with various biological targets, including enzymes and receptors, thereby modulating their activity and downstream signaling pathways. Future research, including molecular docking studies and cellular assays, will be instrumental in identifying and characterizing the specific biological targets of this compound.

Structure Activity Relationship Sar Studies and Analog Design

Systematic Structural Modifications of 5-(Benzylsulfanyl)furan-2-carbaldehyde (B6267185) Derivatives

Systematic structural modifications of the this compound scaffold are undertaken to probe the chemical space around the molecule and to understand the contribution of each component to its biological profile. These modifications typically involve altering substituents on both the benzyl (B1604629) and furan (B31954) rings, as well as modifying the sulfide (B99878) linker.

The biological potency and selectivity of this compound derivatives can be significantly influenced by the nature and position of substituents on the aromatic rings. For instance, the introduction of various functional groups on the benzyl moiety can modulate the electronic and steric properties of the molecule, which in turn can affect its interaction with biological targets.

Research on related 5-aryl-2-furoyl derivatives has shown that the nature of the substituent on the phenyl ring plays a pivotal role in their biological activity. A study on 5-substituted-2-furoyl diacylhydrazide derivatives revealed that variations in the substituent on the phenyl ring, as well as the length of an aliphatic chain, had a clear impact on their anti-tumor and anti-fungal activities. researchgate.net For example, compounds with a 4-chloro substituent on the phenyl ring exhibited notable cytotoxicity against human promyelocytic leukemic cells (HL-60). researchgate.net

The following table illustrates the effect of substituent variations on the anticancer activity of a series of 5-substituted-phenyl-2-furoyl diacylhydrazide derivatives against the HL-60 cell line.

CompoundR² SubstituentAliphatic Chain (n)IC₅₀ (µM)
III-3-14-Cl121.6
III-3-34-Cl342.5
III-3-54-Cl556.8
III-2-13-Cl156.8
III-5-13-F1254.3

This data suggests that both the nature of the halogen substituent and the length of the aliphatic chain are critical determinants of cytotoxic activity.

Furthermore, in a series of novel furan-based derivatives, compounds with specific substitutions demonstrated significant anticancer activity against the MCF-7 breast cancer cell line. nih.gov This highlights the importance of exploring a diverse range of substituents to identify key structural features that enhance biological potency.

Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties of a lead compound. researchgate.net This involves substituting a functional group with another that has similar steric and electronic properties.

Within the this compound scaffold, both the furan ring and the benzylsulfane moiety are amenable to bioisosteric replacements. The furan ring, for example, can be replaced with other five-membered heterocycles such as thiophene (B33073) or pyrazole (B372694). Thiophene is a common bioisostere of furan, and this substitution has been explored in various contexts. For instance, a study on 5-phenylthiophene-3-carboxylic acid derivatives as antirheumatic agents demonstrated the utility of the thiophene ring in biologically active molecules. nih.gov The replacement of the furan with a thiophene in 5-(4-chlorophenyl)furan-2-carbaldehyde (B52691) derivatives has also been investigated in the context of tubulin polymerization inhibitors. nih.gov

The benzylsulfane moiety also presents opportunities for bioisosteric modification. The sulfur atom could be replaced with an oxygen atom (benzylether) or a methylene (B1212753) group (phenethyl). Such modifications would alter the geometry and electronic properties of the linker, potentially influencing the compound's biological activity. The concept of bioisosterism is a powerful tool for fine-tuning the properties of drug candidates. nih.gov

Rational Design of Analogs for Enhanced Biological Activity

The rational design of analogs of this compound aims to leverage the understanding gained from SAR studies to create new molecules with improved therapeutic profiles. This often involves the incorporation of other biologically active heterocyclic systems or the development of hybrid molecules.

The conjugation of the this compound scaffold with other heterocyclic rings is a promising strategy for generating novel compounds with enhanced biological activity. Many heterocyclic systems are known to possess a wide range of pharmacological properties.

Thiazole (B1198619): Thiazole derivatives are known for their diverse biological activities. The synthesis of novel thiazole derivatives containing furan and imidazole (B134444) scaffolds has been reported, with some compounds showing antioxidant and antibacterial properties. mdpi.com

Benzothiazole (B30560): The benzothiazole ring is another important pharmacophore. The synthesis of 2-(5-arylfuran-2-yl)benzothiazoles has been achieved, and these compounds have been investigated for their anticancer properties. researchgate.net In one study, a compound featuring a benzothiazole linked to a furan ring showed a high docking score with a target protein implicated in cancer. researchgate.net

Pyrazole: Pyrazole derivatives are also well-known for their biological activities. The synthesis of novel pyrazole derivatives containing a 5-phenyl-2-furan moiety has been reported, with some compounds exhibiting significant fungicidal activity. researchgate.net Additionally, chalcone (B49325) derivatives incorporating furan and pyrazole rings have been synthesized and evaluated for their anticancer activity. nih.gov

Thiadiazole: The 1,3,4-thiadiazole (B1197879) ring is another heterocycle of interest. Derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) have been synthesized and shown to possess antioxidant properties. researchgate.net Furthermore, 5-aryl-1,3,4-thiadiazole-based compounds have been designed as potential anticancer agents. mdpi.com

The following table summarizes some examples of heterocyclic conjugates of furan derivatives and their reported biological activities.

Heterocyclic ConjugateFuran DerivativeReported Biological Activity
Thiazole2-(1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethylidene)-N-arylhydrazine-1-carbothioamideAntioxidant, Antibacterial mdpi.com
Benzothiazole2-(5-arylfuran-2-yl)benzothiazoleAnticancer researchgate.net
PyrazoleEthyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylateFungicidal researchgate.net
Thiadiazole5-(Aryl)-1,3,4-thiadiazole derivativesAnticancer mdpi.com

The development of hybrid molecules involves combining two or more pharmacophoric units into a single molecule to achieve a synergistic or additive effect, or to interact with multiple biological targets. nih.gov This approach is gaining popularity in drug discovery. nih.gov The this compound scaffold can serve as a foundation for the creation of such hybrid molecules.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. This model can then be used to screen virtual libraries of compounds to identify new potential leads or to guide the design of more potent analogs.

For this compound and its derivatives, a pharmacophore model could be developed based on the structures of the most active compounds identified through SAR studies. Such a model would typically include features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is established, it can be used in lead optimization. This process involves making iterative modifications to a lead compound to improve its potency, selectivity, and pharmacokinetic properties. The insights gained from SAR studies, bioisosteric replacements, and the exploration of heterocyclic conjugates would all contribute to the lead optimization process. For example, if a particular substituent on the benzyl ring is found to be crucial for activity, efforts can be focused on further refining this part of the molecule. Similarly, if a particular heterocyclic conjugate shows promise, further modifications to that heterocycle can be explored.

Identification of Key Structural Features Contributing to Desired Activities

The molecular architecture of this compound comprises three key structural motifs: the furan-2-carbaldehyde core, the flexible thioether linkage, and the terminal benzyl group. The interplay of these components is believed to be crucial for its biological interactions.

The furan-2-carbaldehyde moiety is a well-established pharmacophore found in numerous biologically active compounds. The aldehyde group can act as a hydrogen bond acceptor and is known to participate in crucial interactions with biological targets, including reversible covalent bond formation with nucleophilic residues in enzyme active sites. The furan ring itself, as a five-membered aromatic heterocycle, serves as a rigid scaffold, positioning the other functional groups in a specific spatial orientation for optimal target binding.

The substituent at the 5-position of the furan ring is a primary determinant of the compound's biological activity and selectivity. In the case of this compound, the benzylsulfanyl group introduces a combination of lipophilicity and conformational flexibility. The sulfur atom in the thioether linkage is a key feature, capable of acting as a hydrogen bond acceptor and participating in other non-covalent interactions. The flexibility of the methylene bridge allows the benzyl group to adopt various conformations, potentially enabling it to fit into different binding pockets.

The terminal benzyl group contributes significantly to the molecule's lipophilicity, which can influence its pharmacokinetic properties, such as membrane permeability and metabolic stability. Furthermore, the aromatic ring can engage in various interactions with biological targets, including π-π stacking, hydrophobic interactions, and cation-π interactions.

Studies on analogous compounds, such as 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde, have demonstrated potent antitumor activities. In these analogs, the heterocyclic system at the 5-position plays a critical role in the observed biological effects, highlighting the importance of the nature of the substituent at this position. nih.gov

Table 1: Key Structural Features and Their Potential Roles

Structural FeaturePotential Contribution to Biological Activity
Furan-2-carbaldehyde CoreRigid scaffold, Hydrogen bond acceptor, Potential for covalent interactions
Thioether Linkage (-S-)Hydrogen bond acceptor, Conformational flexibility
Methylene Bridge (-CH2-)Spacer, Provides conformational flexibility
Terminal Benzyl GroupLipophilicity, π-π stacking, Hydrophobic interactions

Strategies for Optimizing Target Specificity and Efficacy

Based on the general principles of medicinal chemistry and SAR studies of related furan derivatives, several strategies can be envisioned for optimizing the target specificity and efficacy of this compound. These strategies primarily focus on the systematic modification of the key structural features identified above.

One primary approach involves the modification of the benzyl group . Introducing various substituents on the phenyl ring can modulate the electronic and steric properties of the molecule. For instance, the introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) can alter the charge distribution and binding interactions of the aromatic ring. The position of these substituents (ortho, meta, or para) can also significantly impact the binding affinity and selectivity.

Another key strategy is the alteration of the thioether linkage . Oxidation of the sulfur atom to a sulfoxide (B87167) (-SO-) or a sulfone (-SO2-) would introduce more polar functionalities, potentially altering the compound's solubility and hydrogen bonding capabilities. These modifications would also change the geometry and electronic nature of the linker, which could have a profound effect on the compound's interaction with its biological target.

Bioisosteric replacement of the sulfur atom with other linkers, such as an oxygen atom (ether), an amino group (amine), or a methylene group (alkyl chain), could also be explored. Such changes would systematically probe the importance of the sulfur atom for the compound's activity and could lead to analogs with improved properties.

Furthermore, modification of the furan-2-carbaldehyde core could be considered. For example, replacing the aldehyde group with other electron-withdrawing groups, such as a ketone, nitrile, or ester, could modulate the reactivity and binding mode of the molecule. Additionally, the furan ring itself could be replaced with other five-membered heterocycles like thiophene or pyrrole (B145914) to investigate the influence of the heteroatom on the biological activity.

Table 2: Proposed Strategies for Analog Design

Modification StrategyRationalePotential Outcome
Substitution on the Benzyl Ring Modulate electronic and steric propertiesEnhanced binding affinity and selectivity
Oxidation of the Thioether Linker Increase polarity, alter geometryImproved solubility, modified target interactions
Bioisosteric Replacement of Sulfur Probe the importance of the heteroatomAltered pharmacokinetic and pharmacodynamic profiles
Modification of the Aldehyde Group Modulate reactivity and binding modeImproved stability and target engagement
Replacement of the Furan Ring Investigate the role of the heterocyclic coreDiscovery of novel scaffolds with different activity profiles

Future Directions and Research Perspectives

Emerging Synthetic Methodologies for Functionalized Furan (B31954) Derivatives

The synthesis of functionalized furan derivatives is a cornerstone of their development as therapeutic agents. ijsrst.com While classical methods for furan synthesis exist, emerging methodologies are continuously being developed to enhance efficiency, yield, and structural diversity. For 5-(Benzylsulfanyl)furan-2-carbaldehyde (B6267185) and its analogues, future synthetic explorations are likely to focus on several key areas.

One promising avenue is the use of metal-catalyzed cross-coupling reactions . These reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, which is crucial for introducing a variety of substituents onto the furan ring. researchgate.net For instance, palladium-catalyzed reactions could be employed to modify the benzyl (B1604629) group or introduce other functionalities at the 5-position of the furan ring, leading to a library of derivatives for structure-activity relationship (SAR) studies.

Another area of advancement is the development of one-pot synthesis protocols . These methods, which combine multiple reaction steps into a single operation, offer significant advantages in terms of time, cost, and environmental impact. nih.gov The development of a one-pot synthesis for this compound and related compounds would streamline their production and facilitate more rapid screening of their biological activities.

Furthermore, the principles of green chemistry are increasingly influencing synthetic strategies. This includes the use of environmentally benign solvents, catalysts, and renewable starting materials. scirp.org Furfural (B47365), the precursor to many furan derivatives, can be derived from agricultural biomass, making it an attractive starting material for sustainable synthesis. scirp.org

Synthetic ApproachDescriptionPotential Advantages for Furan Derivatives
Metal-Catalyzed Cross-CouplingFormation of C-C and C-X bonds using metal catalysts (e.g., Palladium, Copper). researchgate.netHigh efficiency, broad substrate scope, precise control over substitution patterns.
One-Pot SynthesisMultiple reaction steps are performed in a single reaction vessel. nih.govIncreased efficiency, reduced waste, lower cost.
Green Chemistry ApproachesUtilization of renewable resources, safer solvents, and energy-efficient processes. scirp.orgSustainability, reduced environmental impact, alignment with modern chemical principles.
Flow ChemistryReactions are carried out in a continuously flowing stream rather than in a batch.Improved safety, scalability, and reaction control.

Integration of Advanced Computational Approaches for Rational Drug Design

Rational drug design, aided by advanced computational methods, has become an indispensable tool in modern medicinal chemistry. patsnap.com For a compound like this compound, these approaches can significantly accelerate the identification of lead compounds and optimize their therapeutic properties.

Molecular docking is a key computational technique that can predict the binding orientation and affinity of a small molecule to a specific protein target. patsnap.comopenmedicinalchemistryjournal.com By docking this compound and its virtual derivatives into the active sites of various enzymes or receptors, researchers can identify potential biological targets and prioritize compounds for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. emanresearch.org For furan derivatives, QSAR models can be developed to predict the anticancer, antibacterial, or anti-inflammatory activity based on various molecular descriptors. This allows for the in silico screening of large virtual libraries of compounds, saving considerable time and resources.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. patsnap.com These simulations can reveal important information about the stability of the complex, the role of solvent molecules, and the conformational changes that occur upon binding. For this compound, MD simulations could help to elucidate its mechanism of action at the atomic level.

Computational MethodApplication in Furan-Based Drug DesignExpected Outcome
Molecular DockingPredicting the binding mode and affinity of furan derivatives to biological targets. patsnap.comopenmedicinalchemistryjournal.comIdentification of potential protein targets and lead compounds.
QSARDeveloping models to predict the biological activity of furan derivatives based on their structure. emanresearch.orgIn silico screening of virtual libraries and lead optimization.
Molecular DynamicsSimulating the dynamic behavior of furan-protein complexes. patsnap.comUnderstanding the mechanism of action and binding stability.
De Novo DesignGenerating novel molecular structures with desired pharmacological properties. openmedicinalchemistryjournal.comDiscovery of new furan-based drug candidates.

Exploration of Novel Pharmacological Targets for Furan-Containing Compounds

Furan derivatives have been shown to interact with a wide range of biological targets, contributing to their diverse pharmacological activities. utripoli.edu.lyijabbr.com A key future direction for research on this compound will be the identification and validation of novel pharmacological targets.

Recent studies have highlighted the potential of furan-containing compounds as anticancer agents . nih.govresearchgate.net For example, some furan derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, making them attractive candidates for cancer chemotherapy. nih.gov The cytotoxic activity of novel furan-based compounds against various cancer cell lines, such as MCF-7 (breast cancer), is an active area of investigation. nih.gov

In the realm of neurodegenerative diseases , furan derivatives are being explored for their neuroprotective potential. nih.gov Their antioxidant and anti-inflammatory properties may help to mitigate the cellular stress and inflammation associated with conditions like Alzheimer's and Parkinson's disease. nih.gov

Furthermore, the structural similarities of furan compounds to other biologically active molecules suggest that they may interact with a variety of enzymes and receptors . High-throughput screening and target identification technologies will be instrumental in uncovering these novel interactions and elucidating new therapeutic applications for compounds like this compound.

Potential Pharmacological Target ClassRationale for Furan DerivativesExample Therapeutic Area
KinasesMany kinase inhibitors feature heterocyclic scaffolds.Cancer, Inflammatory Diseases
ProteasesHeterocyclic compounds can act as protease inhibitors.Viral Infections, Cancer
G-protein Coupled Receptors (GPCRs)A diverse class of receptors that are common drug targets.Central Nervous System Disorders, Cardiovascular Diseases
TubulinInhibition of tubulin polymerization is a validated anticancer strategy. nih.govCancer

Multidisciplinary Approaches in Furan-Based Drug Development and Discovery

The journey of a drug from a chemical concept to a clinical therapy is a long and complex process that requires a multidisciplinary approach. The future development of this compound and other furan derivatives will rely on the seamless integration of expertise from various scientific fields.

Medicinal chemists will continue to design and synthesize novel analogues with improved potency, selectivity, and pharmacokinetic properties. Computational chemists will employ in silico methods to guide the design process and predict the behavior of new compounds. sysrevpharm.org

Biologists and pharmacologists will be responsible for evaluating the biological activity of these compounds in vitro and in vivo, as well as elucidating their mechanisms of action. Toxicologists will assess the safety profile of lead candidates to ensure they are suitable for further development.

Furthermore, collaborations with clinicians will be essential to translate promising preclinical findings into human clinical trials. This collaborative ecosystem is vital for navigating the challenges of drug discovery and ultimately bringing new furan-based therapies to patients in need. The integration of these diverse disciplines will be the driving force behind the successful translation of promising furan compounds from the laboratory to the clinic.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5-(Benzylsulfanyl)furan-2-carbaldehyde?

  • Methodology : The compound is synthesized via nucleophilic substitution on furan-2-carbaldehyde derivatives. For example, 5-(methoxymethyl)furan-2-carbaldehyde is synthesized by reacting 5-hydroxymethylfurfural (HMF) with methanol under acidic catalysis (e.g., Amberlite IR 120 H+). Adapting this, benzylthiol groups can be introduced via thioetherification under controlled pH and temperature. Reaction optimization includes solvent selection (e.g., DMF or THF) and purification via column chromatography .

Q. How is the molecular structure of this compound characterized?

  • Methodology :

  • NMR Spectroscopy : 1^1H NMR identifies the aldehyde proton (δ 9.5–10.0 ppm) and benzylthio group (δ 3.8–4.2 ppm for SCH2_2; aromatic protons at δ 7.2–7.4 ppm). 13^{13}C NMR confirms the aldehyde carbon (δ ~190 ppm) and furan ring carbons.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]+^+ and fragmentation patterns.
  • X-ray Crystallography : SHELX software refines crystal structures, though flexibility in the benzylthio moiety may require disorder modeling .

Q. What experimental techniques determine thermodynamic properties like combustion enthalpy?

  • Methodology : Bomb combustion calorimetry (e.g., B-08-MA) measures standard combustion energy (ΔcH\Delta_cH^\circ). Enthalpy of formation (ΔfH\Delta_fH^\circ) is calculated using Hess’s law. For example, 5-(4-nitrophenyl)furan-2-carbaldehyde’s ΔcH\Delta_cH^\circ (solid) was experimentally determined as 3,890±12 kJ/mol-3,890 \pm 12\ \text{kJ/mol}, with ΔfH=250±3 kJ/mol\Delta_fH^\circ = -250 \pm 3\ \text{kJ/mol}. Results are compared with group-additivity calculations to identify deviations .

Q. What safety protocols are recommended for handling this compound?

  • Methodology : Use PPE (gloves, goggles) in fume hoods. While specific toxicity data are limited, structural analogs (e.g., 5-(methoxymethyl)furan-2-carbaldehyde) require precautions due to reactive aldehyde groups. Store at 0–6°C in inert atmospheres. Refer to SDS guidelines for spill management and first aid .

Advanced Research Questions

Q. How can discrepancies between experimental and computational thermodynamic data be resolved?

  • Methodology :

  • Purity Analysis : Use HPLC or DSC to rule out impurities affecting experimental results.
  • Computational Refinement : Apply density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3) to account for intermolecular interactions in crystal packing.
  • Error Analysis : Compare experimental uncertainties with computational basis-set limitations. For example, deviations >5% in ΔfH\Delta_fH^\circ may indicate unaccounted crystal lattice energies .

Q. What crystallographic challenges arise during structure refinement?

  • Methodology : The benzylthio group’s conformational flexibility can cause disorder in crystal lattices. Mitigate this by:

  • Using SHELXL’s PART and SUMP restraints to model partial occupancy.
  • Collecting high-resolution data (≤0.8 Å) to resolve electron density maps.
  • Applying twin refinement (e.g., TWIN command) for non-merohedral twinning .

Q. How does solvent choice impact solubility for structure-activity studies?

  • Methodology :

  • Solubility Screening : Use gravimetric or UV-Vis methods in solvents like ethyl acetate, DMSO, or acetone. For 5-(2-nitrophenyl)furan-2-carbaldehyde, solubility in ethyl acetate increases with temperature (278–318 K).
  • Thermodynamic Modeling : Apply the modified Apelblat equation or λh\lambda h-model to correlate solubility with enthalpy/entropy changes. Validate with van’t Hoff plots .

Q. What strategies optimize bioactivity studies for this compound?

  • Methodology :

  • Derivatization : Modify the aldehyde group to Schiff bases or thiosemicarbazones for enhanced bioactivity.
  • Mechanistic Probes : Use fluorescence quenching or SPR to study interactions with enzymes (e.g., aldehyde dehydrogenases).
  • SAR Analysis : Compare with analogs like 5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]furan-2-carbaldehyde to identify critical functional groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.